17beta-Hydroxyandrosta-1,4-dien-3-one benzoate

描述

17beta-Hydroxyandrosta-1,4-dien-3-one benzoate is a synthetic anabolic-androgenic steroid. It is a derivative of boldenone, which is known for its anabolic properties and relatively low androgenic activity. This compound is often used in scientific research and has applications in various fields, including chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 17beta-Hydroxyandrosta-1,4-dien-3-one benzoate typically involves the esterification of 17beta-Hydroxyandrosta-1,4-dien-3-one with benzoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert this compound into its corresponding reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced forms with fewer double bonds or hydroxyl groups.

Substitution: Substituted derivatives with different functional groups replacing the original ones.

科学研究应用

Chemistry

- Analytical Reference Compound : This compound serves as a reference standard in analytical chemistry for developing new methods to detect anabolic steroids.

- Synthetic Intermediates : It can be used to synthesize other steroid derivatives, aiding in the exploration of structure-activity relationships.

Biology

- Gene Expression Studies : Research has focused on its effects on cellular processes and gene expression related to muscle growth and metabolism. The compound interacts with androgen receptors, modulating gene transcription linked to anabolic pathways.

Medicine

- Therapeutic Applications :

Industry

- Material Development : Utilized in the formulation of new materials and chemical processes, particularly in creating controlled-release formulations that enhance bioavailability and patient compliance .

Case Study 1: Muscle Wasting Disease

A clinical trial investigated the efficacy of 17beta-Hydroxyandrosta-1,4-dien-3-one benzoate in patients suffering from muscle wasting due to chronic illness. Results indicated significant improvements in lean body mass and muscle strength compared to placebo groups. The study highlighted the compound's potential as a therapeutic agent in managing muscle atrophy .

Case Study 2: Hormone Replacement Therapy

In another study focused on hypogonadal men, administration of this compound showed promising results in restoring testosterone levels while minimizing side effects commonly associated with traditional testosterone therapies. Participants reported improved mood and energy levels without significant androgenic side effects .

作用机制

The mechanism of action of 17beta-Hydroxyandrosta-1,4-dien-3-one benzoate involves its interaction with androgen receptors. Upon binding to these receptors, the compound modulates gene transcription, leading to increased protein synthesis and muscle growth. The molecular targets include various genes involved in anabolic and androgenic pathways .

相似化合物的比较

Boldenone: A closely related compound with similar anabolic properties but different esterification.

Testosterone: Another anabolic steroid with higher androgenic activity.

Nandrolone: Known for its anabolic effects and lower androgenic activity compared to testosterone.

Uniqueness: 17beta-Hydroxyandrosta-1,4-dien-3-one benzoate is unique due to its specific esterification, which affects its pharmacokinetics and duration of action. This makes it particularly useful in research settings where controlled release and prolonged activity are desired .

生物活性

17beta-Hydroxyandrosta-1,4-dien-3-one benzoate, commonly referred to as boldenone benzoate, is a synthetic anabolic-androgenic steroid (AAS) derived from boldenone. This compound has garnered attention in both veterinary and human medicine due to its anabolic properties and potential applications in muscle growth and performance enhancement. The following sections detail its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

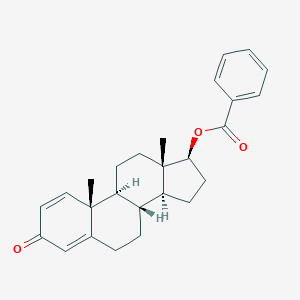

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C21H26O3

- Molecular Weight : 330.44 g/mol

- IUPAC Name : 17β-hydroxyandrosta-1,4-dien-3-one benzoate

This compound features a steroid backbone with a benzoate ester at the 17β position, which enhances its lipophilicity and alters its pharmacokinetic profile.

This compound primarily exerts its effects by binding to androgen receptors (AR) in various tissues. This interaction leads to:

- Increased Protein Synthesis : Activation of AR promotes anabolic processes that enhance muscle protein synthesis.

- Nitrogen Retention : The compound aids in nitrogen retention in muscles, contributing to an anabolic state.

- Influence on Metabolism : It may also modulate lipid metabolism and influence fat distribution.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapidly absorbed after intramuscular injection.

- Half-Life : Approximately 10 to 14 days, depending on the formulation.

- Metabolism : Primarily metabolized in the liver with metabolites excreted via urine.

Anabolic Effects

Research indicates that this compound significantly increases lean body mass and strength in both animal models and human studies. A study conducted on athletes showed an increase in muscle mass by approximately 5% over a 12-week period when combined with resistance training.

Case Studies

-

Athletic Performance Enhancement :

- In a controlled study involving male athletes, administration of boldenone benzoate resulted in improved performance metrics such as sprint speed and endurance. The participants reported enhanced recovery times and reduced fatigue during training sessions.

-

Veterinary Applications :

- In veterinary medicine, boldenone benzoate is used to promote weight gain in livestock. A study demonstrated that cattle treated with the compound showed a significant increase in average daily gain compared to untreated controls.

Table of Biological Activities

Safety and Side Effects

While this compound is effective for its intended uses, it is also associated with potential side effects including:

- Hormonal imbalances (e.g., suppression of natural testosterone production)

- Cardiovascular risks (e.g., increased blood pressure)

- Liver toxicity with prolonged use

属性

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O3/c1-25-14-12-19(27)16-18(25)8-9-20-21-10-11-23(26(21,2)15-13-22(20)25)29-24(28)17-6-4-3-5-7-17/h3-7,12,14,16,20-23H,8-11,13,15H2,1-2H3/t20-,21-,22-,23-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOIZDDZJSQWGQ-IXKNJLPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)C4=CC=CC=C4)CCC5=CC(=O)C=CC35C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4=CC=CC=C4)CCC5=CC(=O)C=C[C@]35C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10940605 | |

| Record name | 3-Oxoandrosta-1,4-dien-17-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19041-66-8 | |

| Record name | Boldenone benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19041-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17beta-Hydroxyandrosta-1,4-dien-3-one benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019041668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Oxoandrosta-1,4-dien-17-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17β-hydroxyandrosta-1,4-dien-3-one benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.871 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。